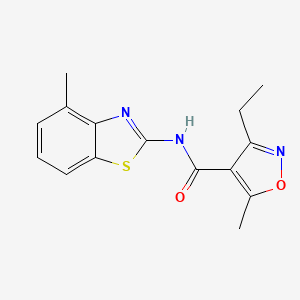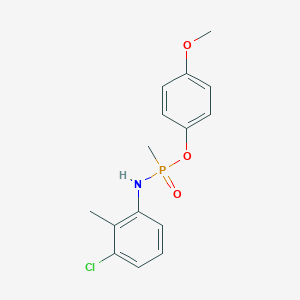
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate, also known as MNPETE, is a chemical compound that has been widely used in scientific research. MNPETE is a thiol-reactive compound that has been used in various biochemical and physiological studies due to its unique properties.
作用機序
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate reacts with thiol-containing proteins through a Michael addition reaction, which forms a covalent bond between the thiol group and the S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate molecule. This reaction is highly selective and specific, as S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate only reacts with thiol groups and does not react with other functional groups. The covalent bond formed between S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate and the thiol group can be used to label or modify the protein of interest.
Biochemical and Physiological Effects:
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been shown to have a variety of biochemical and physiological effects. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate can be used to selectively label and modify thiol-containing proteins, which can be used to study the structure and function of proteins. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has also been shown to inhibit the activity of some enzymes by modifying their active site thiol groups. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been shown to induce oxidative stress in cells, which can lead to cell death.
実験室実験の利点と制限
One of the main advantages of using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in lab experiments is its high selectivity and specificity for thiol-containing proteins. This allows researchers to selectively label and modify the protein of interest without affecting other proteins in the sample. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate is relatively easy to synthesize and is commercially available. However, one limitation of using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate is that it can induce oxidative stress in cells, which can lead to cell death. Additionally, S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate can only be used to label or modify thiol-containing proteins, which limits its application in certain areas of research.
将来の方向性
There are several future directions for the use of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in scientific research. One potential direction is the development of new methods for the selective labeling and modification of thiol-containing proteins using S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate. Another potential direction is the use of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate in the study of protein-protein interactions and signaling pathways. Additionally, the development of new derivatives of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate with improved properties and selectivity could lead to new applications in scientific research.
合成法
The synthesis of S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate involves the reaction of 4-methylphenol and 4-nitrophenol with ethyl chloroacetate in the presence of potassium carbonate and catalytic amounts of tetrabutylammonium iodide. The resulting product is then treated with thioacetic acid to obtain S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been widely used in scientific research due to its ability to selectively label and modify thiol-containing proteins. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has been used to study the structure and function of proteins, as well as their interactions with other molecules. S-(4-methylphenyl) (4-nitrophenoxy)ethanethioate has also been used to study the mechanisms of enzyme catalysis, protein folding, and protein-protein interactions.
特性
IUPAC Name |
S-(4-methylphenyl) 2-(4-nitrophenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-11-2-8-14(9-3-11)21-15(17)10-20-13-6-4-12(5-7-13)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSQWGFYBRNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
